molecular formula C6H11N B1329773 2,5-Dimethyl-3-pyrroline CAS No. 59480-92-1

2,5-Dimethyl-3-pyrroline

Cat. No. B1329773
Key on ui cas rn: 59480-92-1
M. Wt: 97.16 g/mol
InChI Key: TXQDHQBSNAJSHQ-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

The title compound (1 mg, 3% yield) was prepared as described for 196MBT2-4 from 1-cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) and 2,5-dimethyl-2,5-dihydro-1H-pyrrole (45 mg, 0.468 mmol).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step Two
Yield
3%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[CH3:14][CH:15]1[CH:19]=[CH:18][CH:17]([CH3:20])[NH:16]1>>[CH3:14][CH:15]1[CH:19]=[CH:18][CH:17]([CH3:20])[N:16]1[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
45 mg
Type
reactant
Smiles
CC1NC(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1N(C(C=C1)C)C1=CC=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 mg
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 3.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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